Cas no 149199-48-4 (Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-)
![Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- structure](https://de.kuujia.com/scimg/cas/149199-48-4x500.png)
149199-48-4 structure
Produktname:Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
- Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hex...
- Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[
- Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,
- Galphimine B
- Methyl (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate
- Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carb
- Chryseno(2,1-c)oxepin-13b(3H)-carboxylic acid, 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-, methyl ester, (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
- Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
- DTXSID30933574
- CHEMBL523722
- AKOS040751887
- D:A-Friedo-A-homo-23,24,30-trinor-4-oxaoleana-1,20-dien-27-oic acid, 7,18-dihydroxy-5-(1-hydroxyethyl)-3-oxo-, methyl ester, (5alpha(R),7alpha)-
- Methyl 7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydrochryseno[2,1-c]oxepine-13b(3H)-carboxylate
- methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate
- 149199-48-4
- Galphimine_B
- (-)-Galphimine B
-
- Inchi: InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1
- InChI-Schlüssel: MYRCCYOWAVWIKR-NHBPQBDCSA-N
- Lächelt: O=C1OC[C@@]2([C@H](O)C)[C@H]([C@@]3(CC[C@]4([C@@]5(CC(C)=CC[C@@]5(CC[C@]4(C)[C@H]3[C@@H](C2)O)C)O)C(OC)=O)C)C=C1
Berechnete Eigenschaften
- Genaue Masse: 516.30870374g/mol
- Monoisotopenmasse: 516.30870374g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1070
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 113Ų
Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Verwandte Literatur
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Related Articles
-
Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
-
Synthese und Anwendungsmöglichkeiten von 4-Fluorobenzonitril in der chemischen Biopharmazie 4-Fluoro……Jun 17, 2025
-
Lauromethacrylat: Ein Schlüsselelement in der chemischen Biopharmazie In der dynamischen Welt der ch……Jun 17, 2025
-
Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025
149199-48-4 (Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-) Verwandte Produkte
- 79233-15-1(Deoxyandrographolide)
- 79406-11-4(Kaur-16-en-18-oic acid,9-hydroxy-3-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-, (3a,4a)-)
- 66-28-4(Strophanthidin)
- 467-81-2(Rehmannic acid)
- 1567985-66-3((1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol)
- 1807129-89-0(4-(Difluoromethyl)-3-fluoro-6-nitropyridine-2-carboxaldehyde)
- 869075-24-1(N-(naphthalene-2-sulfonyl)-N'-(2-phenylethyl)guanidine)
- 1888976-61-1(10,10-difluoro-6-azaspiro4.5decane hydrochloride)
- 2172450-59-6(4-(butan-2-yl)-6-chloro-2-ethylpyrimidine)
- 1829-60-3(Dimethyl 7-Oxabicyclo2.2.1hepta-2,5-diene-2,3-dicarboxylate)
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
